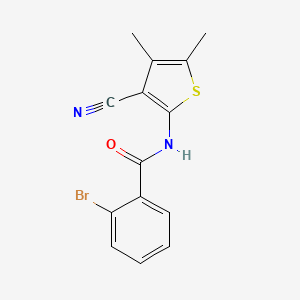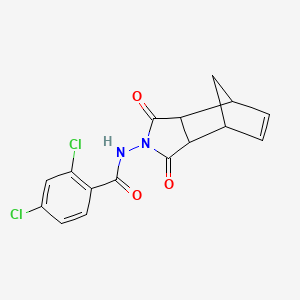![molecular formula C20H14Br2N2O3 B11542465 N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B11542465.png)
N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(6-bromo-1,3-benzodioxol-5-il)metilideno]-2-(4-bromonafta-1-il)acetohidrazida es un complejo compuesto orgánico caracterizado por la presencia de átomos de bromo y anillos aromáticos.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de N'-[(E)-(6-bromo-1,3-benzodioxol-5-il)metilideno]-2-(4-bromonafta-1-il)acetohidrazida típicamente involucra la condensación de 6-bromo-1,3-benzodioxol-5-carbaldehído con 2-(4-bromonafta-1-il)acetohidrazida. La reacción se lleva a cabo bajo condiciones de reflujo en presencia de un solvente adecuado como etanol o metanol. La mezcla de reacción se enfría y el producto se aísla por filtración y se purifica por recristalización.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados, pero probablemente implicarían rutas de síntesis similares con optimización para la producción a gran escala. Esto podría incluir el uso de reactores de flujo continuo y sistemas de purificación automatizados para aumentar el rendimiento y la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
N'-[(E)-(6-bromo-1,3-benzodioxol-5-il)metilideno]-2-(4-bromonafta-1-il)acetohidrazida puede someterse a varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: La reducción se puede lograr usando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los átomos de bromo en el compuesto se pueden sustituir con otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos Principales
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
N'-[(E)-(6-bromo-1,3-benzodioxol-5-il)metilideno]-2-(4-bromonafta-1-il)acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Posible uso como una sonda para estudiar procesos biológicos que involucran compuestos aromáticos bromados.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas y antiinflamatorias.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y tintes.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(6-bromo-1,3-benzodioxol-5-il)metilideno]-2-(4-bromonafta-1-il)acetohidrazida involucra su interacción con dianas moleculares como enzimas y receptores. Los átomos de bromo y los anillos aromáticos del compuesto le permiten unirse a sitios específicos en estos objetivos, modulando su actividad y conduciendo a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- N'-[(E)-(6-cloro-1,3-benzodioxol-5-il)metilideno]-2-(4-cloronafta-1-il)acetohidrazida
- N'-[(E)-(6-fluoro-1,3-benzodioxol-5-il)metilideno]-2-(4-fluoronafta-1-il)acetohidrazida
Unicidad
N'-[(E)-(6-bromo-1,3-benzodioxol-5-il)metilideno]-2-(4-bromonafta-1-il)acetohidrazida es único debido a la presencia de átomos de bromo, que pueden aumentar su reactividad y afinidad de unión en comparación con compuestos similares con átomos de cloro o flúor. Esto lo convierte en un compuesto valioso para aplicaciones específicas donde se desean estas propiedades.
Propiedades
Fórmula molecular |
C20H14Br2N2O3 |
|---|---|
Peso molecular |
490.1 g/mol |
Nombre IUPAC |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-bromonaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C20H14Br2N2O3/c21-16-6-5-12(14-3-1-2-4-15(14)16)8-20(25)24-23-10-13-7-18-19(9-17(13)22)27-11-26-18/h1-7,9-10H,8,11H2,(H,24,25)/b23-10+ |
Clave InChI |
WLSGBKFXGYUXPK-AUEPDCJTSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CC3=CC=C(C4=CC=CC=C34)Br)Br |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CC3=CC=C(C4=CC=CC=C34)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-5-amino-2-(2-iodobenzylidene)-7-(2-iodophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11542391.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxo-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11542392.png)
![2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11542399.png)
![2-{[(E)-(4-formylphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11542404.png)
![4-({[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetyl}amino)benzenesulfonic acid](/img/structure/B11542405.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11542408.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11542413.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-nitrophenyl)carbonyl]-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11542435.png)
![4-({[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11542449.png)
![N~4~,N~4~'-pyridine-2,6-diylbis[N,N-di(propan-2-yl)benzene-1,4-dicarboxamide]](/img/structure/B11542464.png)
![2-bromo-4-chloro-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11542467.png)
![Ethyl 4-[(4E)-3,5-dioxo-4-(phenylmethylidene)pyrazolidin-1-YL]benzoate](/img/structure/B11542471.png)


